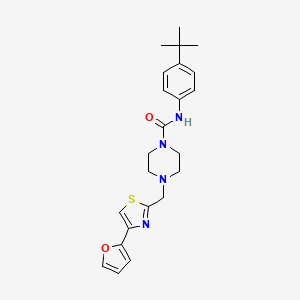

N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-23(2,3)17-6-8-18(9-7-17)24-22(28)27-12-10-26(11-13-27)15-21-25-19(16-30-21)20-5-4-14-29-20/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKCJTABZRBYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, with the CAS number 1172263-57-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 424.6 g/mol. Its structure features a piperazine ring, a thiazole moiety, and a tert-butyl phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1172263-57-8 |

| Molecular Formula | C23H28N4O2S |

| Molecular Weight | 424.6 g/mol |

The compound is hypothesized to act as a fatty acid amide hydrolase (FAAH) inhibitor, similar to other piperazine derivatives. FAAH is involved in the hydrolysis of endocannabinoids like anandamide, which play roles in pain modulation, inflammation, and neuroprotection . Inhibition of FAAH can lead to increased levels of these bioactive lipids, potentially enhancing analgesic effects.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, studies on related FAAH inhibitors have demonstrated their ability to reduce pain responses in various animal models, including those for neuropathic pain .

Antimicrobial Activity

The thiazole component in the compound suggests potential antimicrobial properties. Thiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, thiazole derivatives showed moderate antibacterial activity against Gram-positive bacteria and more pronounced antifungal activity .

Case Studies

- Antinociceptive Study : A study investigated the effects of a related piperazine derivative on pain modulation in rat models. The compound significantly reduced nociceptive responses compared to controls, suggesting its potential as an analgesic agent .

- Antimicrobial Evaluation : In vitro studies evaluated the antibacterial efficacy of thiazole derivatives against strains like E. coli and S. aureus. The results indicated that while some derivatives had moderate activity (MIC values ranging from 100–400 μg/mL), others showed promising antifungal effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiazole and piperazine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and tubulin polymerization inhibition .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds against several cancer cell lines, including HeLa and MCF-7. The results demonstrated that modifications in the chemical structure could lead to enhanced cytotoxicity, with some derivatives achieving IC50 values below 1 μM .

Inhibition of Enzymatic Activity

The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in managing metabolic syndromes such as obesity and type 2 diabetes .

Case Study: Metabolic Syndrome Treatment

In vitro studies have shown that derivatives can effectively lower glucose levels in diabetic models by inhibiting the aforementioned enzyme, suggesting potential applications in treating metabolic disorders .

Neuroprotective Effects

There is growing evidence that compounds containing piperazine and thiazole rings may exhibit neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter levels and possess anti-inflammatory properties, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Case Study: Neuroprotection in Animal Models

Animal studies have demonstrated that certain derivatives can improve cognitive function and reduce neuroinflammation markers, providing a basis for further research into their use in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Thiazole derivatives | Induction of apoptosis |

| Enzyme Inhibition | Piperazine derivatives | Inhibition of 11β-HSD type 1 |

| Neuroprotection | Piperazine-thiazole hybrids | Reduction of neuroinflammation |

Table 2: Cytotoxicity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | < 1 |

| Related Thiazole Derivative | MCF-7 | 0.99 ± 0.01 |

| Another Piperazine Compound | NCI-H460 | 0.75 ± 0.02 |

Comparison with Similar Compounds

Structural Analogues with Piperazine-Thiazole Scaffolds

The target compound’s closest analogues include:

Key Observations :

- Heterocyclic Substituents: The target compound’s furan-thiazole group introduces a planar, conjugated system distinct from the thiophene carboxamide in or the quinazolinone in . This may alter electronic properties and binding interactions.

- Phenyl Substituents : The tert-butyl group enhances hydrophobicity compared to electron-withdrawing groups (e.g., Cl in A6 , CF₃ in A15 ), which could influence solubility and metabolic stability.

- Functional Groups : Urea derivatives like 1e exhibit higher molecular weights (>600 Da) and melting points (>200°C) due to hydrogen-bonding capacity, contrasting with the carboxamide-based target compound.

Q & A

Q. Q1. What are the critical steps and optimization strategies for synthesizing N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide?

Answer: The synthesis typically involves:

- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones under reflux in DMF or dichloromethane .

- Step 2: Alkylation of the piperazine carboxamide core with the thiazole-furan intermediate. Potassium carbonate or sodium hydride is often employed as a base in anhydrous conditions .

- Step 3: Final coupling of the tert-butylphenyl group using carbodiimide-based coupling agents (e.g., EDC or DCC) in the presence of DMAP to activate the carboxamide bond .

Optimization: Reaction progress is monitored via TLC, with yield improvements achieved by adjusting temperature (60–80°C for thiazole formation) and solvent polarity. Purity is ensured through column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Characterization Techniques

Q. Q2. How can contradictions in NMR and mass spectrometry data for this compound be resolved?

Answer: Discrepancies often arise from:

- Rotameric forms of the piperazine ring , causing splitting in H NMR peaks. Use variable-temperature NMR (VT-NMR) to observe coalescence at higher temperatures (e.g., 50–80°C) .

- Ionization efficiency in MS : Electrospray ionization (ESI-MS) may underrepresent the parent ion due to fragmentation. Complementary MALDI-TOF or high-resolution Q-TOF MS ensures accurate molecular weight confirmation .

- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent orientation .

Biological Activity and Target Identification

Q. Q3. What methodologies are recommended for elucidating the biological targets of this compound?

Answer:

- High-throughput screening : Use kinase or GPCR panels to identify binding affinities. For example, ATP-competitive assays for kinases (e.g., LanthaScreen®) .

- Surface plasmon resonance (SPR) : Quantify real-time interactions with purified proteins (e.g., receptors or enzymes) .

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts post-treatment .

- Transcriptomic profiling : RNA-seq or qPCR arrays reveal downstream pathway activation (e.g., MAPK or PI3K-Akt) .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How can SAR studies be designed to optimize the bioactivity of this compound?

Answer: Key strategies include:

- Core modifications : Replace the piperazine ring with morpholine or piperidine to assess conformational flexibility .

- Substituent variations : Introduce electron-withdrawing groups (e.g., -NO, -CF) on the furan or thiazole rings to enhance binding entropy .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina, Schrödinger) to prioritize substituents that fill hydrophobic pockets in target proteins .

- In vivo validation : Test analogs in disease models (e.g., xenografts for anticancer activity) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Addressing Data Contradictions in Biological Assays

Q. Q5. How should researchers resolve conflicting results between in vitro and in vivo efficacy studies?

Answer:

- Metabolic stability : Assess cytochrome P450 metabolism using liver microsomes. Poor in vivo activity may stem from rapid clearance .

- Solubility limitations : Use dynamic light scattering (DLS) to detect aggregation in cell culture media. Add co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles .

- Off-target effects : Perform kinome-wide profiling (e.g., DiscoverX) to identify unintended interactions .

- Dose optimization : Conduct PK/PD modeling to align in vitro IC values with achievable plasma concentrations .

Advanced Analytical Challenges

Q. Q6. What advanced techniques are used to characterize the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 1–13) to identify degradation products via LC-MS .

- Plasma stability assays : Incubate with human or rodent plasma (37°C, 24h) and quantify intact compound using UPLC-PDA .

- Solid-state stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting shelf life .

Industrial-Academic Collaboration Considerations

Q. Q7. How can academic researchers adapt industrial-scale synthesis methods for lab-scale studies?

Answer:

- Continuous flow chemistry : Miniaturize reactors (e.g., Uniqsis FlowSyn) to replicate industrial conditions (high pressure, temperature) with mg-scale outputs .

- Catalyst optimization : Replace expensive Pd catalysts with Ni or Cu alternatives for Suzuki-Miyaura couplings .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Computational Modeling for Mechanistic Insights

Q. Q8. What computational approaches are recommended to predict the compound’s mechanism of action?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to homology-modeled targets (e.g., GROMACS) to identify critical residue interactions .

- Free energy perturbation (FEP) : Calculate binding affinity changes for SAR-guided analogs .

- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.